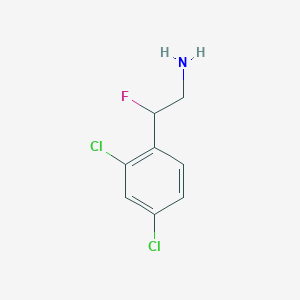
2-(2,4-Dichlorophenyl)-2-fluoroethanamine
Übersicht
Beschreibung
2-(2,4-Dichlorophenyl)-2-fluoroethanamine is a useful research compound. Its molecular formula is C8H8Cl2FN and its molecular weight is 208.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(2,4-Dichlorophenyl)-2-fluoroethanamine, also known by its chemical identifier (CAS No. 960053-41-2), is a compound of interest due to its potential biological activities. This article explores the biological properties of this compound, focusing on its antibacterial, anticancer, and neuropharmacological effects, supported by relevant studies and case analyses.
Chemical Structure and Properties
The molecular structure of this compound features a dichlorophenyl group attached to a fluoroethylamine moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of fluorinated compounds. The presence of fluorine in the structure of this compound enhances its lipophilicity, which can improve its penetration into bacterial membranes.
Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The MIC values indicate the concentration required to inhibit bacterial growth.
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like S. aureus.
Anticancer Properties
Fluorinated compounds have also been studied for their anticancer potential. The incorporation of fluorine atoms can alter the pharmacokinetics and enhance the selectivity of these compounds towards cancer cells.
Case Study: Cytotoxicity Assays
A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity with IC50 values indicating effective concentrations for inducing cell death.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
These findings suggest that this compound could be a candidate for further development in cancer therapeutics.
Neuropharmacological Effects
The neuropharmacological profile of this compound has also been explored. Compounds with similar structures have shown promise in modulating neurotransmitter systems.
Research indicates that such compounds may interact with serotonin and dopamine receptors, potentially influencing mood and behavior. Further studies are required to elucidate the specific pathways involved.
Eigenschaften
IUPAC Name |
2-(2,4-dichlorophenyl)-2-fluoroethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2FN/c9-5-1-2-6(7(10)3-5)8(11)4-12/h1-3,8H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHASCSYQOHBLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














